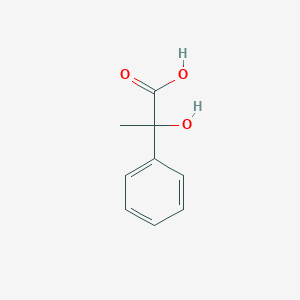










|
REACTION_CXSMILES
|
O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
butyl rubber
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture formed
|
|
Type
|
ADDITION
|
|
Details
|
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
Thereafter, the culture medium treated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)(O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
butyl rubber
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture formed
|
|
Type
|
ADDITION
|
|
Details
|
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
Thereafter, the culture medium treated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)(O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
butyl rubber
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture formed
|
|
Type
|
ADDITION
|
|
Details
|
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
Thereafter, the culture medium treated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)(O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |